molecular formula C7H6INO2 B1291546 2-Amino-4-iodobenzoic acid CAS No. 20776-54-9

2-Amino-4-iodobenzoic acid

Cat. No.: B1291546
CAS No.: 20776-54-9
M. Wt: 263.03 g/mol
InChI Key: KWIIUIVETQQQHX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aminobenzoic Acid Chemistry

2-Amino-4-iodobenzoic acid belongs to the broader class of halogenated aminobenzoic acids, which are isomers that differ in the position of the halogen and amino groups on the benzoic acid ring. The specific placement of these functional groups significantly influences the compound's physical and chemical properties, such as acidity and reactivity. For instance, the acidity of iodobenzoic acid isomers is affected by the position of the electronegative iodine atom. pearson.com

The reactivity of the C-I bond in this compound is a key feature, often exploited in cross-coupling reactions. Compared to other halogens, the C-I bond is the most reactive in catalytic systems like the Suzuki-Miyaura coupling, making iodo-substituted compounds like this compound highly valuable substrates for forming new carbon-carbon bonds. beilstein-journals.org This contrasts with bromo- or chloro-substituted analogues, which typically require more forcing reaction conditions.

The presence of the amino group ortho to the carboxylic acid (an anthranilic acid motif) imparts specific reactivity. This arrangement is crucial for the synthesis of various heterocyclic systems through cyclization reactions. The interplay between the activating amino group, the reactive carboxylic acid, and the versatile iodinated position defines the unique chemical space occupied by this compound compared to its other isomers, such as 2-amino-5-iodobenzoic acid or 4-amino-2-iodobenzoic acid. smolecule.comnih.gov

Significance as a Versatile Molecular Scaffold in Organic Synthesis

The true significance of this compound lies in its utility as a versatile molecular scaffold. The three distinct functional groups—amine, carboxylic acid, and aryl iodide—can be manipulated selectively to build a wide array of more complex molecules.

The Aryl Iodide Group: The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the 4-position. For example, Suzuki reactions are widely used to create biaryl structures, which are important pharmacophores. nih.govacs.orgacs.org The high reactivity of the C-I bond often allows these couplings to proceed under mild conditions. acs.org

The Amino Group: The primary amino group can undergo a variety of transformations. It can be acylated to form amides, which is a common strategy in medicinal chemistry to modify a molecule's properties. smolecule.comgoogle.com It can also be diazotized via the Sandmeyer reaction to introduce a range of other functional groups, or it can act as a nucleophile in the construction of heterocyclic rings. smolecule.com

The Carboxylic Acid Group: The carboxylic acid functionality can be converted into esters, amides, or acid halides. It also plays a critical role as an ortho-directing group in certain reactions and is a key participant in the formation of heterocyclic structures like quinazolinones through condensation and cyclization reactions. researchgate.net

This multifunctionality allows for a programmed, stepwise synthesis strategy. A researcher might first use the iodide for a cross-coupling reaction, then modify the amino group, and finally use the carboxylic acid to form a new bond, all on the same molecular platform. This versatility makes this compound a valuable starting material for creating libraries of compounds for drug discovery and materials science. nih.gov

Overview of Current Research Landscape and Gaps

Current research continues to leverage the unique properties of this compound and related compounds. A significant area of investigation is in medicinal chemistry. For instance, derivatives of iodobenzoic acids, such as acylhydrazones, have been synthesized and investigated for their potential as antimicrobial and anticancer agents. nih.gov Some of these compounds have shown promising activity, even against resistant bacterial strains like MRSA. nih.gov The scaffold is also a key building block in the synthesis of radiopharmaceuticals, where radioactive isotopes of iodine can be incorporated for use in nuclear medicine imaging and therapy. acs.org

In materials science, halogenated benzoic acids are used to construct novel materials. For example, they are used in the synthesis of metal-organic frameworks (MOFs) and other supramolecular structures where the iodine atom can participate in halogen bonding to control the assembly of the final architecture. nih.gov Derivatives are also explored for creating high-performance polymers and liquid crystals. ontosight.aiwikipedia.org

Despite its utility, there are gaps in the research landscape. While its isomers, such as 2-amino-5-iodobenzoic acid, have been explored in specific applications like enhancing the performance of perovskite solar cells, similar in-depth studies on the this compound isomer are less common. There is an opportunity to explore its potential in advanced materials, particularly in electronics and photonics, where its specific substitution pattern might offer unique advantages. Furthermore, while its role as a scaffold is well-established, the development of novel, highly efficient, and selective catalytic methods for its transformation remains an active area of research. A deeper exploration of its derivatives in various biological screening programs could also uncover new therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIUIVETQQQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627823
Record name 2-Amino-4-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20776-54-9
Record name 2-Amino-4-iodobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10627823
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Record name 2-Amino-4-iodo-benzoic acid
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Synthetic Methodologies for 2 Amino 4 Iodobenzoic Acid

Direct Halogenation Approaches to Iodinated Benzoic Acids

Direct halogenation offers a straightforward route to iodinated benzoic acids by introducing the iodine substituent directly onto the aromatic ring. This method's success is highly dependent on the regioselectivity of the reaction and the conditions employed.

Regioselective Iodination of 2-Aminobenzoic Acid Precursors

The direct iodination of 2-aminobenzoic acid (anthranilic acid) can be performed using molecular iodine. The amino and carboxylic acid groups on the aromatic ring are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the amino group typically directs electrophilic substitution to the positions ortho and para to it. To achieve iodination at the 4-position, careful control of reaction conditions is necessary to favor this isomer over others, such as the 5-iodo and 3-iodo isomers.

One approach involves the use of iodine monochloride in an acidic aqueous solution. This method has been shown to produce iodoanthranilic acids, with the position of iodination being influenced by the reaction conditions.

Influence of Oxidants and Reaction Conditions on Iodination Efficacy

To enhance the efficacy of direct iodination with molecular iodine, which is a relatively weak electrophile, oxidizing agents are often employed. These oxidants convert iodine to a more potent iodinating species, such as the iodonium (B1229267) ion (I+). Common oxidants used in these reactions include hydrogen peroxide and iodic acid.

In a patented method, 2-aminobenzoic acid is reacted with molecular iodine in a solvent like acetic acid in the presence of an oxidizing agent. The use of an oxidant allows the reaction to proceed efficiently, leading to the formation of iodinated 2-aminobenzoic acid. The molar ratio of the oxidant to molecular iodine and the reaction temperature are critical parameters that influence the conversion of the starting material and the yield of the desired product. For instance, increasing the amount of hydrogen peroxide has been shown to increase the conversion of 2-aminobenzoic acid.

Starting MaterialIodine SourceOxidantSolventTemperature (°C)Reaction Time (h)Product(s)Yield (%)
2-Aminobenzoic acidI₂H₂O₂Acetic acidRoom Temp (20)52-Amino-5-iodobenzoic acid, 2-Amino-3-iodobenzoic acid66.8 (isolated)
2-Aminobenzoic acidI₂H₂O₂Acetic acid5012-Amino-5-iodobenzoic acid, 2-Amino-3-iodobenzoic acid83.1 (isolated)
2-Aminobenzoic acidI₂HIO₃Acetic acidRoom Temp32-Amino-5-iodobenzoic acid, 2-Amino-3-iodobenzoic acid-

Table 1: Examples of Direct Iodination of 2-Aminobenzoic Acid with Oxidants. Data compiled from patent literature.

Diazotization and Iodination Pathways for Aromatic Amines

A classic and widely used method for the synthesis of aryl iodides from aromatic amines is through the formation of a diazonium salt, followed by its displacement with an iodide ion. This pathway is particularly useful when direct iodination is not regioselective or efficient.

Sandmeyer-type Reactions in Synthesis of Iodinated Aromatics

The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed substitution of a diazonium group with a halide or cyanide. sigmaaldrich.com However, the reaction of a diazonium salt with potassium iodide to form an aryl iodide often proceeds readily without the need for a copper catalyst and is frequently referred to as a Sandmeyer-type reaction. wikipedia.org This is because the iodide ion is a strong enough nucleophile to displace the diazonium group.

The process begins with the diazotization of the aromatic amine, in this case, 2-aminobenzoic acid, with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt. researchgate.net This intermediate is then treated with a solution of potassium iodide, leading to the liberation of nitrogen gas and the formation of the iodoaromatic compound. researchgate.net

Optimization of Diazonium Salt Formation and Subsequent Iodide Displacement

The success of this synthetic route hinges on the careful control of the reaction conditions during both the diazotization and iodide displacement steps.

For the formation of the diazonium salt, maintaining a low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium salt. creative-peptides.com The choice of acid (e.g., hydrochloric acid or sulfuric acid) and the rate of addition of the nitrite solution can also impact the yield and purity of the intermediate. mdma.ch Insufficiently acidic conditions can lead to the formation of unwanted side products.

Following diazotization, the introduction of the potassium iodide solution leads to the substitution reaction. The temperature of this step can be gradually increased to facilitate the decomposition of the diazonium salt and the formation of the C-I bond. Care must be taken, as excessive heating can lead to the formation of phenolic byproducts.

Starting MaterialDiazotization ReagentsDiazotization Temp (°C)Iodination ReagentIodination Temp (°C)Product
2-Aminobenzoic acidNaNO₂, HCl0-5KIRoom Temp, then 40-952-Iodobenzoic acid
2-Aminobenzoic acidNaNO₂, H₂SO₄0-5KINot specified2-Iodobenzoic acid

Table 2: Typical Conditions for the Synthesis of 2-Iodobenzoic Acid via Diazotization-Iodination.

Multi-step Reaction Sequences for Orthogonal Functionalization

To achieve specific substitution patterns that are not accessible through direct methods, multi-step reaction sequences involving protecting groups can be employed. This strategy allows for the "orthogonal functionalization" of the molecule, where different functional groups can be manipulated independently of one another due to their different reactivity and the use of specific protecting groups.

A common strategy for the synthesis of substituted aminobenzoic acids involves the protection of the highly activating amino group to control the regioselectivity of subsequent electrophilic substitution reactions. For the synthesis of 2-amino-4-iodobenzoic acid, a plausible multi-step sequence would involve:

Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected, for example, by acetylation with acetic anhydride (B1165640) to form N-acetylanthranilic acid. This temporarily deactivates the strong ortho, para-directing effect of the amino group and modifies its directing influence.

Regioselective Iodination: The N-acetylated intermediate is then subjected to iodination. The acetyl group is less activating than the amino group, which can lead to a different regiochemical outcome during electrophilic substitution. Iodination of N-acetylanthranilic acid is expected to favor substitution at the 4-position due to the steric hindrance at the 6-position (ortho to the bulky N-acetylamino group) and the electronic directing effects.

Deprotection of the Amino Group: Finally, the acetyl protecting group is removed by hydrolysis (e.g., by heating with an acid or base) to regenerate the free amino group, yielding the desired this compound.

This multi-step approach provides a higher degree of control over the synthesis, enabling the formation of specific isomers that might be difficult to obtain through direct, one-pot reactions.

Strategies Involving Pre-functionalized Anilines or Benzoic Acid Derivatives

A primary strategy for synthesizing this compound involves the use of starting materials that already contain either the aniline (B41778) or the benzoic acid moiety, with other functional groups in place. This pre-functionalization directs the subsequent chemical transformations to the desired positions on the aromatic ring.

One effective method begins with a pre-functionalized benzoic acid derivative, specifically 4-iodo-2-nitrobenzoic acid. In this approach, the iodine atom and the carboxylic acid group are already in their final positions. The synthesis is completed by the chemical reduction of the nitro group at the 2-position to an amino group. This transformation is commonly achieved using reagents like tin(II) chloride (SnCl₂) in a solvent such as ethyl acetate. echemi.com This route is advantageous as it avoids the complexities of introducing the iodine atom regioselectively onto an already substituted aminobenzoic acid.

Another potential, though more complex, pathway could involve starting with a pre-functionalized aniline. For instance, a synthesis could theoretically start from an appropriately substituted 4-iodoaniline, followed by the introduction of the carboxylic acid group at the 2-position. However, the reduction of 4-iodo-2-nitrobenzoic acid is a more direct and commonly cited example for this specific isomer. echemi.com

It is important to distinguish the synthesis of the 4-iodo isomer from the 5-iodo isomer. Direct iodination of 2-aminobenzoic acid (anthranilic acid) typically yields 2-amino-5-iodobenzoic acid, as the amino group directs incoming electrophiles to the para position (position 5). google.comubc.ca This highlights the necessity of using a pre-functionalized starting material to achieve the 4-iodo substitution pattern.

Green Chemistry Principles in the Synthesis of Iodinated Aminobenzoic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes using less hazardous chemicals, switching to renewable feedstocks, and designing more efficient reactions that minimize waste. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis of iodinated aromatic compounds.

Solvent-Free or Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful. Performing reactions in water or under solvent-free conditions is a preferred alternative.

In the synthesis of iodinated aminobenzoic acids, methods have been developed that utilize aqueous systems. For example, a patented method for producing 2-amino-5-iodobenzoic acid involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. google.com This reaction can be carried out in acetic acid, which can be used as a mixture with water. google.com Hydrogen peroxide is considered a green oxidant because its only byproduct is water. google.com This approach is more environmentally friendly than older methods that might use hazardous solvents and less benign oxidizing agents.

Catalyst-Free or Recyclable Catalytic Systems

Another tenet of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. Ideally, these catalysts should be non-toxic, efficient in small amounts, and recyclable.

Some modern iodination methods are designed to be catalyst-free or use iodine itself as a catalyst. For instance, a metal-free method for synthesizing 2-aminobenzothiazoles utilizes iodine as a catalyst and oxygen as the oxidant, which is a highly sustainable approach. organic-chemistry.org While not specific to this compound, this demonstrates the potential for metal-free, iodine-catalyzed C-H functionalization reactions in related systems. The reaction of 2-aminobenzoic acid with iodine and hydrogen peroxide can also be considered a catalyst-free approach in the sense that it does not require a separate transition-metal catalyst. google.com

The development of recyclable catalysts is a significant area of research. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are advantageous because they can be easily separated from the reaction mixture by filtration and reused. mdpi.com While specific examples for the synthesis of this compound are not prominent, the general principle is widely applied. For example, polymer-supported or magnetic nanoparticle-supported organocatalysts have been shown to be effective and recyclable in various organic reactions, preserving their efficiency over multiple runs. metu.edu.tr The application of such recyclable systems to the synthesis of iodinated aromatics represents a promising direction for sustainable chemical manufacturing.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
Acetic anhydride
Acetyl chloride
2-aminobenzoic acid (Anthranilic acid)
2-amino-5-iodobenzoic acid
2-aminobenzothiazoles
Benzoyl chloride
Benzyl chloroformate
Di-tert-butyl dicarbonate
Ethyl acetate
Fmoc-Cl
Fmoc-OSu
Hydrogen peroxide
Iodine
4-iodo-2-nitrobenzoic acid
Oxygen
Piperidine
Tin(II) chloride
Tosyl chloride

Spectroscopic Characterization Methodologies for 2 Amino 4 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework and deduce the electronic environment of each atom.

Proton NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For 2-amino-4-iodobenzoic acid, the spectrum is characterized by signals from the aromatic protons as well as the labile protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.

The aromatic region of the spectrum is particularly informative. Due to the substitution pattern on the benzene (B151609) ring, three distinct signals are expected. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine groups. Based on established substituent effects in similar aromatic systems, the expected signals can be predicted.

The proton at position 6 (H-6) is ortho to the electron-donating amino group and is expected to appear furthest upfield. It will appear as a doublet due to coupling with H-5.

The proton at position 5 (H-5) is situated between H-6 and the iodine atom. It will be split into a doublet of doublets by its two neighbors.

The proton at position 3 (H-3) is adjacent to both the iodine and the amino group. It is expected to appear as a doublet (or a narrow singlet depending on the coupling constant) due to coupling with H-5 across the iodine atom, which is typically small.

The protons of the -NH₂ and -COOH groups are labile and may exchange with solvent molecules (like D₂O). Their signals often appear as broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.20d~2.0
H-5~7.45dd~8.5, 2.0
H-6~7.80d~8.5
-NH₂5.0 - 6.0br sN/A
-COOH11.0 - 13.0br sN/A
Note: Predicted values are based on data for anthranilic acid and related halogenated derivatives. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. In this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the one carboxyl carbon.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

The carboxyl carbon (C-7) is significantly deshielded and appears at the lowest field, typically in the 168-172 ppm range.

The carbon atom bearing the iodine (C-4) experiences a strong "heavy atom effect," which shields the nucleus and shifts its signal significantly upfield to around 90-95 ppm.

The carbon attached to the amino group (C-2) is shielded relative to an unsubstituted carbon and appears at a characteristic downfield position due to the nitrogen's electronegativity.

The remaining aromatic carbons (C-1, C-3, C-5, C-6) can be assigned based on substituent effects and comparison with data from similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~112
C-2~152
C-3~120
C-4~92
C-5~140
C-6~132
C-7 (-COOH)~170
Note: Predicted values are based on data for anthranilic acid and known substituent effects. Quaternary carbons (C-1, C-2, C-4) often show lower intensity.

While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment. Techniques like COSY, HSQC, and HMBC reveal correlations between nuclei, confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of H-5 and H-6, confirming their adjacent relationship on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show cross-peaks between H-3 and C-3, H-5 and C-5, and H-6 and C-6, allowing for the definitive assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the H-6 proton to the quaternary carbon C-2 and the carboxyl carbon C-7, confirming the connectivity around that part of the molecule. Similarly, correlations from H-5 would help assign C-1 and C-4. The use of these 2D NMR experiments provides a powerful and definitive method for the complete assignment of all proton and carbon signals. researchgate.netkinampark.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs light, these methods allow for the characterization of functional groups and the study of intermolecular forces like hydrogen bonding.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

-NH₂ Group: The primary amino group gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric stretch and a symmetric stretch. An N-H bending vibration (scissoring) is also typically observed around 1600-1640 cm⁻¹.

-COOH Group: The carboxylic acid functionality is readily identified by a very broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹. The breadth of this peak is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The carbonyl (C=O) stretch is another prominent feature, appearing as a strong, sharp band between 1680 and 1710 cm⁻¹. Additionally, a C-O stretching vibration is expected in the 1210-1320 cm⁻¹ range.

Aromatic Ring: The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and several C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-I Bond: The carbon-iodine bond has a stretching vibration at low frequencies, typically in the fingerprint region below 600 cm⁻¹, which may be difficult to assign definitively.

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, aromatic ring vibrations are often stronger and more defined in the Raman spectrum, making it a useful tool for analyzing the benzene core.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity (IR)
Amino (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Amino (-NH₂)N-H Bend (scissoring)1600 - 1640Medium
Carboxylic Acid (-COOH)O-H Stretch2500 - 3300Strong, Very Broad
Carboxylic Acid (-COOH)C=O Stretch1680 - 1710Strong, Sharp
Carboxylic Acid (-COOH)C-O Stretch1210 - 1320Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1400 - 1600Medium-Strong

Hydrogen bonding plays a critical role in the structure and spectroscopic properties of this compound. Both intermolecular and potential intramolecular hydrogen bonds are present.

Intermolecular Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds, creating cyclic dimers in the solid state and in non-polar solvents. researchgate.net This interaction is the primary reason for the extremely broad O-H stretching band observed in the IR spectrum. The dimerization effectively weakens the O-H bond, shifting its stretching frequency lower, while the interaction with the carbonyl oxygen can also slightly lower the C=O stretching frequency compared to a non-hydrogen-bonded carbonyl group. researchgate.net

Intramolecular Hydrogen Bonding: The presence of the amino group ortho to the carboxylic acid allows for the possibility of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This interaction can influence the conformation of the molecule and may cause shifts in the N-H and C=O vibrational frequencies. Spectroscopic studies on related substituted anthranilic acids have shown that the strength of this internal hydrogen bond is sensitive to the surrounding environment and can be disrupted by polar, protic solvents. acadiau.ca

The analysis of the positions and shapes of the O-H, N-H, and C=O bands in both IR and Raman spectra, often in different solvents, provides valuable insight into the nature and strength of these crucial hydrogen bonding interactions. nih.gov

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) distinguishes between molecules with the same nominal mass by measuring mass with very high accuracy (typically within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₆INO₂), HRMS can confirm its molecular formula by comparing the experimentally measured mass to the calculated theoretical exact mass.

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity and elemental formula.

ParameterValue
Molecular FormulaC₇H₆INO₂
Theoretical Monoisotopic Mass (Da)262.94433
Hypothetical Observed Mass (Da)262.94411
Mass Accuracy (ppm)-0.84

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented through collision-induced dissociation (CID) to produce smaller, secondary ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, the protonated molecule [M+H]⁺ (precursor ion) at m/z 264.9522 would be selected. Fragmentation would likely occur at the molecule's functional groups. Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon monoxide (CO). libretexts.orgmiamioh.edu Analysis of the fragmentation of the related isomer, 2-amino-5-iodobenzoic acid, shows a prominent loss of water (M-18), suggesting a similar pathway for the 4-iodo isomer. nih.gov The analysis of various amino acids by tandem MS also shows that a common fragmentation is the loss of the carboxylic group. researchgate.net

The resulting product ions are then analyzed to piece together the structural components of the original molecule.

Precursor Ion (m/z)Proposed Neutral LossProposed Product Ion (m/z)Interpretation
264.9522H₂O246.9416Loss of water from the carboxylic acid group
264.9522CO236.9573Decarbonylation
264.9522COOH•219.9519Loss of the carboxyl radical
246.9416CO218.9467Sequential loss of water and carbon monoxide

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is used to separate, identify, and purify the components of a mixture. For pharmaceutical intermediates and active ingredients, chromatographic techniques are essential for assessing purity and isolating the target compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally unstable compounds like this compound. The separation of isomers of aminobenzoic acid can be challenging but is achievable with specialized columns and mobile phases. sielc.comhelixchrom.comresearchgate.net A reversed-phase HPLC method is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

This method can effectively separate this compound from potential impurities, such as its isomers (e.g., 2-amino-5-iodobenzoic acid) or precursors. helixchrom.com The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientGradient elution, starting with a high concentration of Mobile Phase A
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 280 nm
Column Temperature30 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, molecules containing polar functional groups like carboxylic acids and amines, such as this compound, are non-volatile and require chemical modification before analysis. sigmaaldrich.com This process, known as derivatization, converts the polar groups into less polar, more volatile ones. gcms.cz

A common derivatization method is silylation, where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. colostate.edu For example, the non-iodinated parent compound, anthranilic acid, can be derivatized with a TMS agent to form a volatile compound suitable for GC-MS analysis. nist.gov The resulting TMS derivative of this compound can then be separated by GC and detected by MS, providing both retention time for identification and a mass spectrum for structural confirmation.

ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent
GC ColumnCapillary column with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium
Injection ModeSplit/Splitless
Oven ProgramTemperature gradient (e.g., 100 °C to 300 °C)
MS Ionization ModeElectron Ionization (EI)
Expected DerivativeDi-TMS derivative of this compound

Computational and Theoretical Studies on 2 Amino 4 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular stability, reactivity, and various other chemical characteristics. ajpchem.org

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency, making it suitable for geometry optimizations of molecules. google.comfaccts.de For 2-Amino-4-iodobenzoic acid, a DFT calculation would begin with an initial guess of the molecular structure. The theory is then applied to iteratively adjust the positions of the atoms to find the arrangement with the minimum electronic energy, known as the optimized geometry.

This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted benzoic acids have used DFT methods like B3LYP with various basis sets (e.g., 6-311++G**) to determine these structural parameters. researchgate.net The energy minimization process also confirms the stability of the predicted conformation. In studies of related aminobenzoic acid derivatives, DFT calculations have been employed to predict the most stable isomers and tautomers in the gas phase. olemiss.edu

Table 1: Illustrative Data from DFT Calculations on a Substituted Benzimidazole Derivative This table is for illustrative purposes to show the type of data obtained from DFT calculations and does not represent data for this compound.

Isomer Relative Energy (kcal/mol) Dipole Moment (Debye)
syn-amido 0.00 3.5
anti-amido 0.25 - 1.96 5.8
amidic acid ~29.0 Not reported

Data adapted from a study on benzimidazole derivatives to illustrate the concept of energy minimization and isomer stability prediction using DFT. olemiss.edu

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties, though they are often more computationally demanding than DFT. researchgate.net

For this compound, ab initio calculations could be used to determine fundamental electronic properties such as:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and stability. researchgate.net

Studies on p-aminobenzoic acid have utilized ab initio methods to extract such information, providing a detailed understanding of its electronic structure and thermochemistry. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Models

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra or for identifying molecules. olemiss.edu

For this compound, theoretical models could be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule from its optimized geometry, a theoretical IR and Raman spectrum can be generated. This is often done using DFT. Comparing the computed spectrum to an experimental one can help in assigning the observed vibrational bands to specific molecular motions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). These predictions can aid in the structural elucidation of the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. researchgate.netsharif.edu

Computational studies on related compounds, such as 2-amino-3,5-diiodobenzoic acid, have successfully used these methods to predict their electronic absorption spectra, showing good agreement with experimental data. researchgate.net

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are crucial for interpreting and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for predicting NMR properties. researchgate.net

Computational studies on related aminobenzoic acid derivatives have demonstrated a strong linear correlation between theoretically calculated and experimentally observed proton and carbon NMR chemical shifts. researchgate.net These calculations are typically performed using Density Functional Theory (DFT), with functionals like B3LYP, which have been shown to yield accurate results for similar organic molecules. researchgate.neticm.edu.pl

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The chemical shifts are calculated as the difference between the isotropic magnetic shielding of a reference compound, typically tetramethylsilane (TMS), and the shielding of the nucleus . faccts.de The calculated values help in assigning the signals in the experimental spectrum to specific atoms in the molecule. Although specific calculated data for this compound is not detailed in the provided search results, the table below illustrates the typical format and nature of such theoretical data for a substituted benzoic acid, based on methodologies reported for analogous compounds. icm.edu.plresearchgate.net

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound This table is a representative example based on computational methods described for similar compounds.

Atom Number Atom Type Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
1 C - 110.5
2 C - 151.0
3 C 7.55 118.2
4 C - 95.0
5 C 7.90 142.1
6 C 6.80 115.8
7 C (COOH) - 170.3
8 H (on C3) 7.55 -
9 H (on C5) 7.90 -
10 H (on C6) 6.80 -
11 H (COOH) 11.50 -
12 H (NH₂) 5.50 -

Note: Atom numbering is based on standard IUPAC nomenclature for substituted benzoic acid.

Simulated IR and Raman Spectra for Vibrational Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. thermofisher.com Theoretical simulations of IR and Raman spectra are indispensable for the accurate assignment of vibrational bands observed in experimental spectra. nih.gov These simulations are typically performed using DFT calculations, which can predict the harmonic vibrational frequencies, IR intensities, and Raman scattering activities. nih.gov

For compounds like this compound, computational models can be built and their geometries optimized to find the most stable conformation. nih.gov Subsequently, vibrational frequency calculations are performed on the optimized structure. It is common practice to scale the calculated frequencies with a scaling factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. nih.govnih.govresearchgate.net The potential energy distribution (PED) analysis is often used to provide a detailed description of the contribution of individual internal coordinates to each normal mode, thus enabling a definitive vibrational assignment. ijtsrd.com

Studies on structurally similar molecules, such as 2-amino-3,5-diiodobenzoic acid and 2-amino-4,5-difluorobenzoic acid, have shown that DFT methods, like B3LYP, combined with appropriate basis sets, provide theoretical spectra that are in very good agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The table below provides an example of how simulated vibrational data is presented, including the calculated frequency, IR intensity, Raman activity, and the corresponding vibrational assignment for key functional groups.

Table 2: Illustrative Simulated Vibrational Frequencies and Assignments for this compound This table is a representative example based on computational methods described for similar compounds.

Calculated Scaled Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu) Vibrational Assignment
3485 55 120 NH₂ asymmetric stretching
3390 40 95 NH₂ symmetric stretching
3080 15 150 O-H stretching (in COOH dimer)
1685 350 60 C=O stretching
1610 80 180 NH₂ scissoring
1580 110 250 C=C aromatic stretching
1420 90 70 C-O-H in-plane bending
1310 200 40 C-N stretching
820 25 15 C-H out-of-plane bending

In Silico Assessment of Potential Biological Interactions and Toxicological Profiles

In silico methods are computational techniques used to predict the biological activity and toxicity of chemical substances, thereby reducing the need for extensive animal testing and guiding further experimental research. nih.govnih.govjscimedcentral.com These approaches are integral to modern drug discovery and chemical safety assessment. researchgate.net

Potential Biological Interactions: Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. nih.govui.ac.id This method involves creating a three-dimensional model of the ligand (this compound) and docking it into the binding site of a target protein. ajol.info A scoring function is then used to estimate the binding energy, which indicates the stability of the ligand-protein complex. nih.gov

For this compound, molecular docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, benzoic acid derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) or viral proteases. nih.govnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the active site of the protein, providing insights into its mechanism of action. ajol.infonih.gov

Toxicological Profiles: In silico toxicology aims to predict the potential adverse effects of chemicals. nih.govjscimedcentral.com This can be achieved through various computational models, including Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are based on the principle that the biological activity of a chemical is related to its molecular structure. nih.gov

Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical component of in silico toxicology. researchgate.net Various software and web servers are available to predict properties such as oral bioavailability, blood-brain barrier penetration, potential for hepatotoxicity, mutagenicity, and carcinogenicity. researchgate.net These predictions are based on the structural features of the molecule and comparison with large databases of known compounds. For this compound, these predictive models could be used to flag potential liabilities early in a drug discovery process or for chemical hazard assessment. jscimedcentral.comresearchgate.net

Applications of 2 Amino 4 Iodobenzoic Acid in Advanced Chemical Synthesis

Role as a Key Building Block in Pharmaceutical Intermediates Synthesis

The structural motif of anthranilic acid is a well-established pharmacophore in medicinal chemistry, and its derivatives are central to the development of numerous therapeutic agents. nih.gov The introduction of an iodine atom at the 4-position, as in 2-Amino-4-iodobenzoic acid, offers chemists a strategic tool for modifying electronic properties and provides a reactive handle for further molecular elaboration, particularly in the synthesis of pharmaceutical intermediates.

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets. The presence of the iodine atom is particularly significant, as it can be readily substituted or engaged in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the attachment of diverse molecular fragments.

This synthetic utility is exemplified in the development of targeted cancer therapies, such as Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.gov These drugs function by blocking a key DNA repair pathway in cancer cells. The synthesis of highly potent PARP inhibitors like Talazoparib involves the use of iodinated aromatic precursors for constructing the complex heterocyclic core of the drug. nih.govnih.gov While specific syntheses may start from closely related molecules like 4-iodobenzaldehyde, the underlying principle demonstrates the value of the iodo-aromatic scaffold, for which this compound is a prime example, in building the next generation of APIs. nih.gov

API ClassRole of Iodinated PrecursorKey Synthetic ReactionsTherapeutic Area
PARP Inhibitors (e.g., Talazoparib)Provides the iodo-aromatic scaffold for building the drug's core structure.Reductive Amination, Cross-Coupling ReactionsOncology
Kinase InhibitorsServes as a foundational fragment for constructing complex heterocyclic systems.Cyclization, Amidation, Cross-Coupling ReactionsOncology, Inflammatory Diseases

Derivatives of anthranilic acid are widely recognized for their anti-inflammatory properties, with the most famous examples being the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure of this compound provides a robust scaffold for the design of novel anti-inflammatory and analgesic agents. Researchers utilize this scaffold to synthesize compound libraries where the amino and carboxylic acid groups are modified to optimize biological activity, selectivity, and pharmacokinetic properties. The iodine atom can serve to modulate the molecule's lipophilicity or act as a site for introducing further diversity, aiming to discover new chemical entities with improved efficacy or safety profiles over existing treatments. nih.govnih.gov

Utilization in the Preparation of Agrochemicals

The utility of iodinated anthranilic acid derivatives extends beyond pharmaceuticals into the agricultural sector. These compounds serve as valuable intermediates in the synthesis of modern agrochemicals, including fungicides and herbicides. Patents related to the synthesis of 2-amino-5-iodobenzoic acid, a close isomer of the subject compound, explicitly cite its use as an intermediate for agricultural chemicals, establishing a strong precedent for the application of this class of molecules in the industry. google.comgoogle.comgoogle.com

The anthranilic acid framework can be found in certain classes of fungicides and herbicides. By modifying this core structure—for instance, through reactions involving the amino or carboxyl groups of this compound—chemists can develop novel active ingredients for crop protection. A patent on fungicidal derivatives of anthranilic acid highlights the potential of this scaffold to yield compounds effective against fungal plant pathogens like Leptosphaeria nodorum. google.com The presence of a halogen, such as iodine, on the aromatic ring is a common feature in many successful pesticides, often enhancing their biological activity and environmental persistence.

Employment in the Development of Novel Functional Materials

The unique combination of functional groups in this compound makes it an attractive monomer and precursor for the synthesis of specialized polymers and other functional materials. The interplay between the rigid aromatic core and the reactive peripheral groups allows for the creation of materials with tailored properties for high-performance applications.

A significant application of iodinated aromatic compounds in material science is the creation of radiopaque polymers for medical devices. acs.org Standard polymers used in implants, catheters, and stents are often composed of elements with low atomic numbers (carbon, hydrogen, oxygen) and are therefore transparent to X-rays. acs.org To make these devices visible during medical imaging procedures like fluoroscopy or CT scans, radiopaque agents must be incorporated.

By chemically integrating monomers like this compound into a polymer chain (e.g., a polyurethane or polymethacrylate), the high atomic number of iodine (Z=53) imparts inherent radiopacity to the material. nih.gov This covalent bonding prevents the leaching of contrast agents, a major issue with simple blending methods. Research has demonstrated the synthesis of radiopaque polyurethanes and other polymers by incorporating iodinated compounds, such as 3,4,5-triiodobenzoic acid or 4-iodophenol, directly into the polymer backbone. acs.orgunige.chmdpi.com The amino and carboxylic acid groups on this compound make it suitable for polycondensation reactions to form polyamides or polyesters with intrinsic radiopacity, a highly desirable property for advanced biomedical implants. rsc.org

Polymer TypeRole of this compoundKey PropertyApplication Area
PolyamidesDiamino- or diacid-functionalized monomerRadiopacity, Thermal StabilityMedical Implants, Guidewires
PolyurethanesChain extender or part of diol/diisocyanateRadiopacity, BiocompatibilityRadiopaque Catheters, Stents
PolymethacrylatesFunctional comonomerRadiopacity, Optical PropertiesBone Cements, Dental Materials

The development of liquid crystal displays relies on organic molecules that can exhibit a mesophase—a state of matter intermediate between a conventional liquid and a solid crystal. The molecular structure required for liquid crystalline behavior typically involves a rigid core, often composed of aromatic rings, and flexible terminal groups. Benzoic acid derivatives are a foundational class of compounds used in the formulation of liquid crystal mixtures. justia.com

The rigid, rod-like potential of the this compound structure makes its derivatives candidates for investigation as components in liquid crystal mixtures. The polarity and geometry imparted by the amino, carboxyl, and iodo substituents could influence key properties such as dielectric anisotropy and clearing point. While specific commercial use of this compound in LCDs is not widely documented, the general principles of liquid crystal design suggest that such substituted benzoic acid structures are of academic and industrial interest for creating novel mesogenic materials.

Catalytic Applications in Organic Transformations

No research findings specifically detailing the use of this compound in catalytic applications for organic transformations were identified.

Supramolecular Assembly and Crystal Engineering utilizing Halogen Bonds

No studies on the crystal structure or the specific role of this compound in supramolecular assembly or crystal engineering via halogen bonds were found in the provided literature.

Exploration of Biological Activities and Pharmacological Potential of 2 Amino 4 Iodobenzoic Acid and Its Derivatives

Investigations into Antimicrobial Properties

Research into the antimicrobial capabilities of iodinated benzoic acid compounds and their derivatives has revealed potential applications in combating various microbial pathogens. While direct studies on 2-Amino-4-iodobenzoic acid are limited, research on its structural isomers and related derivatives provides significant insight into its potential antibacterial and antifungal activities.

Antifungal Activity Evaluations

The antifungal potential of aminobenzoic acid derivatives has been investigated, revealing promising activity against pathogenic fungi. Studies have shown that specific derivatives of 2-aminobenzoic acid are effective against fungal species such as Candida albicans and Aspergillus niger mdpi.com. In one study, four derivatives of 2-aminobenzoic acid demonstrated efficacy against a fluconazole-resistant clinical isolate of C. albicans, suggesting their potential in overcoming antifungal drug resistance mdpi.comnih.gov. These compounds were found to inhibit both planktonic growth and biofilm formation, which are crucial factors in the pathogenicity of fungal infections mdpi.comnih.gov.

Furthermore, research on m-iodobenzoic acid complexes has demonstrated their ability to inhibit fungal growth acs.orgresearchgate.net. For example, calcium iodobenzoate showed significant inhibition of bread mucor, indicating the potential of these compounds as antifungal agents researchgate.net.

Compound/DerivativeFungal SpeciesKey Finding
2-Aminobenzoic Acid DerivativesCandida albicansEffective against fluconazole-resistant strains and biofilm formation mdpi.comnih.gov
2-Aminobenzoic Acid DerivativesAspergillus nigerDemonstrated fungicidal activity mdpi.com
m-Iodobenzoic Acid Metal ComplexesYeast (Saccharomyces cerevisiae, Hansenula anomala)Showed antimicrobial activity acs.org
Calcium Iodobenzoate (m-isomer)Bread MucorExhibited up to 74.60% inhibition researchgate.net

Role in Radiopharmaceutical Development and Imaging Agents Research

The presence of an iodine atom in the structure of this compound makes it and its isomers valuable precursors in the field of nuclear medicine. Radiolabeled amino acids are increasingly used for tumor imaging due to their preferential uptake by cancer cells nih.govresearchgate.net. The ability to incorporate radioactive iodine isotopes allows for the development of agents for both diagnostic imaging and targeted radiotherapy researchgate.netnih.gov.

Incorporation of Iodine Isotopes (I-125, I-131) for Diagnostic and Therapeutic Purposes

Radioisotopes of iodine, such as Iodine-125 (I-125) and Iodine-131 (I-131), are well-established in nuclear medicine nih.gov. I-125 is utilized for in vivo evaluation and imaging studies, while I-131 serves as a dual-purpose isotope for both imaging and radiotherapy due to its beta and gamma emissions nih.govresearchgate.net.

The chemical structure of iodobenzoic acid derivatives is well-suited for radioiodination. For example, para-iodobenzoic acid derivatives have been successfully labeled with I-125 for in vivo evaluation nih.gov. Similarly, 3-iodobenzoic acid derivatives, labeled with I-125 or I-131, have been used as prosthetic groups to radiolabel larger biomolecules like nanobodies for targeted cancer therapy nih.gov. These examples demonstrate the feasibility and utility of incorporating iodine isotopes into the benzoic acid scaffold for medical applications.

Synthesis of Labeled Compounds for Medical Imaging

The synthesis of radiolabeled compounds is a critical step in developing imaging agents for technologies like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) moravek.com. The process involves replacing a stable atom in a molecule with a radioisotope for tracing purposes moravek.com.

Several methods exist for incorporating radioactive iodine into aromatic compounds. Common techniques include oxidative iodination and halogen exchange reactions nih.gov. In a specific example, para-[125I]iodobenzoic acid methyl ester was synthesized from its corresponding stannyl derivative via a radio-HPLC-analyzed reaction, achieving quantitative conversion nih.gov. This demonstrates a practical and efficient method for producing radioiodinated benzoic acid derivatives suitable for medical imaging and research. The development of such radiolabeled amino acid analogues is a key area of research for improving the diagnosis and monitoring of cancers nih.govresearchgate.net.

Studies on Enzyme Mechanism Modulation and Protein Interactions

The interaction of small molecules with proteins is fundamental to pharmacology. While direct studies on this compound's role in enzyme modulation are not widely documented, research on its isomers and related benzoic acid derivatives provides insights into potential mechanisms of action. Protein-protein interactions are crucial for many cellular processes, and small molecules that can modulate these interactions are of significant therapeutic interest h-its.org.

An isomer, o-iodosobenzoic acid, has been shown to interact with proteins by causing chemical fragmentation, specifically by modifying tyrosyl residues acs.org. This indicates a chemical reactivity of the iodobenzoic acid structure towards amino acid side chains.

Furthermore, other benzoic acid derivatives have been studied for their ability to modulate enzyme activity. For instance, chemical analogs of 4-hydroxybenzoic acid have been shown to impact the biosynthesis of Coenzyme Q, an essential lipid, by interacting with enzymes in the pathway frontiersin.orgnih.gov. Certain analogs can bypass deficient enzymatic steps, thereby restoring the production of Coenzyme Q frontiersin.orgnih.gov. This demonstrates that the benzoic acid scaffold can serve as a basis for designing molecules that interact with and modulate specific enzyme mechanisms. The potential for this compound to engage in similar interactions warrants further investigation.

Investigation of Binding Affinities and Allosteric Effects

Derivatives of aminobenzoic acids have been investigated for their ability to bind to various biological targets, sometimes at allosteric sites, which are distinct from the primary, or orthosteric, site. This can lead to modulation of the target protein's activity. Allosteric modulators offer potential advantages over traditional orthosteric ligands, such as higher selectivity, as allosteric sites are often less conserved across receptor subtypes nih.gov.

One area of research has been on 2-aminothiazole derivatives, which incorporate an aminobenzoic acid scaffold. These compounds have been identified as allosteric inhibitors of the protein kinase CK2, a target in cancer therapy. Studies have demonstrated that these molecules bind to an allosteric pocket on the catalytic α-subunit, adjacent to the ATP binding site nih.gov. For instance, the compound 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid was developed through structural optimization and showed submicromolar potency against purified CK2α nih.gov. The high selectivity of these compounds is attributed to binding at this less-conserved allosteric site nih.gov.

In another study, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives were identified as dual inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3), both significant targets in cancer therapy mdpi.com. The direct binding interaction between a representative compound, NK3, and the IDO1 and STAT3 proteins was confirmed using surface plasmon resonance analysis, which measures binding affinities in real-time mdpi.com. Similarly, various aminobenzoic acid derivatives have been evaluated for their binding and inhibitory potential against cholinesterase enzymes, with molecular docking studies used to determine binding free energies for the top-ranked poses researchgate.net.

Table 1: Binding and Inhibitory Data for Selected Aminobenzoic Acid Derivatives

Compound Scaffold/DerivativeTargetMeasurementValueReference
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acidProtein Kinase CK2αIC₅₀0.6 µM nih.gov
Compound NK3 (2-amino-1,4-naphthoquinone amide-oxime derivative)Human IDO1IC₅₀0.06 µM mdpi.com
Aminobenzoic acid derivative 5bAcetylcholinesteraseIC₅₀1.66 ± 0.03 µM researchgate.net
Aminobenzoic acid derivative 2cButyrylcholinesteraseIC₅₀2.67 ± 0.05 µM researchgate.net

Impact on Cellular Processes and Signaling Pathways

The binding of this compound derivatives to their molecular targets can trigger a cascade of events, impacting various cellular processes and signaling pathways crucial for cell life and death. A significant focus of research has been on cancer, where these compounds have been shown to influence pathways involved in cell proliferation, survival, and apoptosis.

For example, the allosteric CK2 inhibitor 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid was found to induce apoptosis and cell death in 786-O renal cell carcinoma cells with an EC₅₀ of 5 µM nih.gov. This compound also potently inhibited the activation of STAT3, a key signaling protein involved in cell proliferation and survival. The inhibition of STAT3 activation by this derivative was even more potent than that of the ATP-competitive drug candidate CX-4945 nih.gov.

Similarly, the dual IDO1/STAT3 inhibitor NK3 demonstrated potent antitumor activity against selected cancer cell lines and was shown to effectively suppress the nuclear translocation of STAT3 mdpi.com. The translocation of STAT3 to the nucleus is a critical step in its function as a transcription factor that promotes the expression of genes involved in tumor progression. By preventing this, the compound can halt these pro-survival signals.

Derivatives of the related 2-aminobenzothiazole scaffold have also shown significant effects on cellular pathways. These compounds have exhibited antiproliferative activity by targeting multiple enzymes and signaling pathways, including CDK2, Akt, mTOR, and p42/44 MAPK, which are all central to cancer cell growth and survival nih.gov.

Key signaling pathways are complex and interconnected. For instance, the Wnt/β-catenin signaling pathway can enhance angiogenesis, which in turn stimulates the differentiation of bone marrow stromal cells, coupling the processes of blood vessel formation and bone formation nih.gov. Amino acids themselves can influence the mTOR signaling pathway, which is a central regulator of cell growth, by affecting the positioning of lysosomes within the cell nih.gov. The ability of this compound derivatives to interfere with such fundamental pathways underscores their pharmacological potential.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. Through systematic modification of a lead compound, researchers can identify which parts of the molecule are essential for its function.

Correlation of Structural Modifications with Biological Potency

For derivatives of aminobenzoic acids, SAR studies have been crucial in optimizing their potency as enzyme inhibitors and anticancer agents. In the development of uracil-based benzoic acid derivatives as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, a detailed SAR exploration was conducted nih.gov. It was noted that while previous carboxyl-containing inhibitors were potent, they suffered from poor bioavailability. Converting the carboxylic acid to an ester, a common structural modification, often led to a significant loss in potency. However, the research identified a novel series where the ester derivatives displayed comparable activities to their acid counterparts nih.gov.

In another example, SAR studies of 1,5-dihydrobenzo[e] fip.orgchemicalbook.comoxazepin-2(3H)-ones, which were derived from methyl 2-amino-4-bromobenzoate (a structural analog of a this compound derivative), were performed to identify compounds that could induce differentiation in acute myeloid leukemia cells mdpi.com. By synthesizing a variety of analogs with different substitutions, researchers could correlate specific structural changes with the desired cellular effect.

The development of allosteric CK2 inhibitors also heavily relied on SAR. Initial hit compounds were systematically modified to improve potency. This "structure-based optimization" led to the identification of the lead compound 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, which exhibited a submicromolar IC₅₀ value, a significant improvement over the initial hits nih.gov.

Furthermore, studies on Schiff bases derived from 4-aminobenzoic acid (PABA) and various aromatic aldehydes demonstrated that the biological activity could be "tuned" based on the aldehyde used. This simple chemical modification resulted in compounds with antibacterial, antimycobacterial, and potent antifungal properties researchgate.net.

Table 2: SAR Insights for Aminobenzoic Acid Derivatives

Compound SeriesTarget/ActivityStructural ModificationImpact on PotencyReference
Uracil-based benzoic acidsDPP-4 InhibitionConversion of carboxylic acid to esterMaintained comparable activity to acid counterparts nih.gov
4-(4-phenylthiazol-2-ylamino) benzoic acidsCK2 Allosteric InhibitionOptimization of aryl group (e.g., to naphthalenyl)Led to submicromolar potency nih.gov
PABA-derived Schiff basesAntimicrobial ActivityVarying the aromatic aldehyde componentTuned the specific antimicrobial and cytotoxic activities researchgate.net

Identification of Pharmacophore Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is a key goal of SAR studies.

In the context of aminobenzoic acid derivatives, research has involved combining known pharmacophores to create new hybrid molecules with desired activities. For example, researchers combined the pharmacophore of 4-aminobenzoic acid (a vitamin-like molecule) with that of various aromatic aldehydes via an imine bond. This molecular hybridization approach successfully generated Schiff bases with significant antimicrobial and cytotoxic properties researchgate.net.

Virtual screening methods can also be used to identify pharmacophore models. In one study aimed at finding dipeptidyl peptidase 4 (DPP-4) inhibitors, a pharmacophore model was validated as the best for screening. This model consisted of five key features: three Pi-Pi interactions, one hydrogen bond donor, and three hydrogen bond acceptors fip.org. Although this study focused on peptides, it illustrates the principles of identifying essential interaction points that can guide the design of new small molecules, including derivatives of this compound.

Mechanism of Action Investigations at a Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is critical for its development as a therapeutic agent. For derivatives of this compound, molecular-level investigations have revealed specific interactions with their target proteins.

Molecular docking studies of the dual IDO1/STAT3 inhibitor NK3 provided insights into its binding mode. The study revealed key interactions between NK3 and the IDO1 enzyme, specifically showing that the naphthoquinone-oxime moiety of the compound coordinates with the heme iron in the enzyme's active site mdpi.com. This direct interaction explains its potent inhibitory activity. Furthermore, its mechanism in the STAT3 pathway was shown to be the suppression of the nuclear translocation of STAT3, a physical process at the molecular level mdpi.com.

For the allosteric inhibitors of protein kinase CK2, complementary methods were used to demonstrate that the 2-aminothiazole derivatives bind in a specific allosteric pocket. This pocket is located adjacent to the ATP binding site, situated between the glycine-rich loop and the αC-helix of the kinase nih.gov. By binding here, the compound modulates the enzyme's activity without directly competing with ATP, which is characteristic of an allosteric mechanism.

In some cases, the mechanism of action is not what is initially hypothesized. For certain 2-aminobenzothiazole derivatives with anticancer effects, it was found that suppression of the PI3Kγ enzyme was not the primary mechanism. Instead, further investigation showed that the most significant inhibition was against PIK3CD/PIK3R1 (p110 δ/p85 α), suggesting this as the more likely molecular mechanism for their anticancer properties nih.gov. These examples highlight the importance of detailed molecular investigations to elucidate the precise ways in which these compounds function.

Derivatization and Functionalization Strategies of 2 Amino 4 Iodobenzoic Acid

Amidation and Esterification Reactions for Carboxyl Group Modifications

The carboxylic acid group is a primary site for modification through amidation and esterification reactions. These transformations are fundamental for creating peptides, polymers, and other functional materials.

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Direct amidation can be achieved by heating the amino acid with an amine, often with a catalyst to facilitate dehydration. nih.gov Modern methods utilize coupling reagents or Lewis acid catalysts to perform the reaction under milder conditions. nih.gov For instance, titanium(IV) isopropoxide and various boron Lewis acids have proven effective for the direct amidation of unprotected amino acids. nih.gov

Esterification , the reaction of the carboxylic acid with an alcohol, typically requires an acid catalyst to produce an ester. A common method involves reacting the aminobenzoic acid with an alcohol in the presence of a strong acid like sulfuric acid. Alternatively, the aminobenzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an alcohol to form the ester. google.com

Table 1: Representative Carboxyl Group Modification Reactions

Reaction Type Reagents & Conditions Product Type
Amidation Amine (R-NH₂), Lewis Acid Catalyst (e.g., Ti(OiPr)₄), Heat N-substituted 2-amino-4-iodobenzamide
Esterification Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat Alkyl 2-amino-4-iodobenzoate
Acyl Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2-Amino-4-iodobenzoyl chloride
Esterification (via Acyl Halide) 2-Amino-4-iodobenzoyl chloride, Alcohol (R-OH), Base Alkyl 2-amino-4-iodobenzoate

Amination and Acylation Reactions for Amino Group Modifications

The nucleophilic amino group can be readily functionalized through reactions such as acylation and alkylation (amination).

Acylation of the amino group involves its reaction with an acylating agent like an acyl chloride or an acid anhydride (B1165640) to form an amide. This reaction is often performed in the presence of a base to neutralize the acidic byproduct. google.com This modification is useful for installing protecting groups or introducing new functional moieties. The mixed anhydride method is a classic procedure for forming this type of peptide-like bond. google.com

Amination , in the context of modifying the existing amino group, typically refers to N-alkylation. Direct N-alkylation of amino acid esters and amides can be achieved using alcohols in the presence of a ruthenium catalyst, a process that proceeds with high retention of stereochemistry if a chiral center is present. nih.gov Derivatization reagents such as 2,4-Dinitrofluorobenzene (DNFB) can also be used to modify primary and secondary amino groups. creative-proteomics.com

Table 2: Representative Amino Group Modification Reactions

Reaction Type Reagents & Conditions Product Type
Acylation Acyl chloride (R-COCl) or Acid Anhydride, Base N-acyl-2-amino-4-iodobenzoic acid
N-Alkylation (Amination) Alcohol (R-OH), Ruthenium Catalyst, Heat N-alkyl-2-amino-4-iodobenzoic acid
Derivatization 2,4-Dinitrofluorobenzene (DNFB), Mildly Basic Conditions N-(2,4-dinitrophenyl)-2-amino-4-iodobenzoic acid

Palladium-Catalyzed Cross-Coupling Reactions at the Halo Position

The carbon-iodine bond is a key site for derivatization, providing access to a vast array of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The high reactivity of the aryl iodide bond makes 2-amino-4-iodobenzoic acid an excellent substrate for these transformations. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an aryl halide with an organoboron reagent, typically a boronic acid or its ester. yonedalabs.comnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This reaction is highly versatile and tolerant of numerous functional groups. yonedalabs.com

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Purpose
Aryl Halide This compound Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyst for C-C bond formation
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent
Solvent Dioxane, Toluene, DMF, Water Reaction medium

The Heck reaction creates a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing substituted alkenes.

The Sonogashira coupling joins the aryl iodide with a terminal alkyne to form an arylalkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) and is performed with a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to proceed under mild conditions, including room temperature. wikipedia.org The reactivity order for the halide is I > Br > Cl, making aryl iodides like this compound ideal substrates. wikipedia.org

Table 4: Heck and Sonogashira Coupling Reaction Parameters

Reaction Coupling Partner Catalyst System Base Typical Product
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃ Et₃N, K₂CO₃ 4-alkenyl-2-aminobenzoic acid derivative
Sonogashira Terminal Alkyne (e.g., Phenylacetylene) Pd(PPh₃)₂Cl₂, CuI Et₃N, Piperidine 4-alkynyl-2-aminobenzoic acid derivative

Modification for Supramolecular Assembly Applications

The functional groups of this compound make it an excellent candidate for constructing supramolecular assemblies. These are complex, ordered chemical systems held together by non-covalent intermolecular forces.

The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors. The carboxylic acid can form robust synthons with pyridine (B92270) or other amine functionalities through O–H⋯N and N–H⋯O hydrogen bonds. nih.gov These interactions can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional networks. nih.govresearchgate.net

Furthermore, the iodine atom can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom is attracted to a nucleophilic site, such as a nitrogen or oxygen atom. nih.gov These interactions can play a crucial role in organizing molecules into extended architectures, acting alongside hydrogen bonds to control the final solid-state structure. nih.gov The deliberate combination of hydrogen and halogen bonds is a powerful strategy in crystal engineering for creating complex and predictable molecular networks. nih.gov

Q & A

Q. How can synthetic yields of this compound be improved while minimizing iodine waste?

  • Methodological Answer : Optimize Sandmeyer-like iodination by substituting CuI as a catalyst and using NaI/KIO₃ as dual iodine sources. Monitor reaction progress via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). For waste reduction, employ green chemistry principles , such as recycling iodine byproducts through electrochemical reduction. Compare with yields from 5-iodoanthranilic acid synthesis (e.g., 96% purity via column chromatography) to benchmark efficiency .

Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the compound’s electronic structure. Focus on the iodine atom’s σ-hole interaction, which influences Suzuki-Miyaura coupling efficiency. Compare HOMO-LUMO gaps with halogenated analogs (e.g., 2-amino-4-chlorobenzoic acid) to predict regioselectivity. Validate predictions experimentally using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Q. How do structural modifications (e.g., methyl esterification) affect the bioactivity of this compound?

  • Methodological Answer : Synthesize derivatives like This compound methyl ester via Fischer esterification (H₂SO₄/MeOH reflux). Assess bioactivity using in vitro assays (e.g., antimicrobial susceptibility testing against Gram-negative bacteria). Correlate lipophilicity (logP values calculated via HPLC retention times) with activity trends. Reference spectral data (e.g., ¹H NMR δ 3.9 ppm for methyl esters) to confirm derivatization .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Perform thermal gravimetric analysis (TGA) to detect solvates and differential scanning calorimetry (DSC) to identify polymorphic transitions. Compare with analogs like 4-iodoanisole (mp 48–51°C) to contextualize thermal behavior. Publish raw DSC curves and crystallization solvents to enhance reproducibility .

Methodological Tables

Analytical Technique Parameters for this compound Reference Compound Data
¹H NMR (DMSO-d₆)δ 6.8–7.2 ppm (aromatic H), δ 12.1 ppm (COOH)2-Amino-4-Cl: δ 7.3 ppm (H-5)
FT-IR1700 cm⁻¹ (C=O), 1600 cm⁻¹ (NH₂ bend)4-Iodoaniline: 1620 cm⁻¹ (NH₂)
HPLC (C18)Retention time: 8.2 min (ACN:H₂O 55:45, 0.1% TFA)5-Iodoanthranilic acid: 9.1 min

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